

# A Comprehensive Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate

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## Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diethyl 1,1-cyclopropanedicarboxylate**, with the CAS Registry Number 1559-02-0, is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of a variety of more complex molecules.<sup>[1][2]</sup> Its unique strained cyclopropane ring and dual ester functionalities make it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.<sup>[3][4]</sup> This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information.

## Chemical and Physical Properties

**Diethyl 1,1-cyclopropanedicarboxylate** is a clear, colorless to light yellow liquid.<sup>[1][5]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diethyl 1,1-cyclopropanedicarboxylate**

Property	Value	Reference(s)
CAS Number	1559-02-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	186.21 g/mol	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Appearance	Clear colorless liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Boiling Point	134-136 °C (lit.)	<a href="#">[1]</a> <a href="#">[9]</a>
94-96 °C / 10 mmHg (lit.)	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>	
Density	1.055 g/mL at 25 °C (lit.)	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Refractive Index (n <sub>20/D</sub> )	1.433 (lit.)	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Flash Point	87 °C (189 °F) - closed cup	<a href="#">[5]</a> <a href="#">[10]</a>
IUPAC Name	diethyl cyclopropane-1,1-dicarboxylate	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	1,1-Bis(ethoxycarbonyl)cyclopropane, 1,1-Dicarbethoxycyclopropane	<a href="#">[2]</a> <a href="#">[7]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Diethyl 1,1-cyclopropanedicarboxylate**. Key spectral information is available across various databases.

Table 2: Spectroscopic Data Summary

Technique	Data Availability
<sup>1</sup> H NMR	Spectra available[7][11]
<sup>13</sup> C NMR	Spectra available[12]
Mass Spectrometry (GC-MS)	Data available[7]
Infrared (IR) Spectroscopy	Spectra available[7]
Raman Spectroscopy	Data available[7]

## Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

The primary synthetic route to **Diethyl 1,1-cyclopropanedicarboxylate** involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically in the presence of a base. A common and effective method is detailed below.

### Experimental Protocol: Synthesis from Diethyl Malonate and 1,2-Dibromoethane

This protocol is adapted from a commonly cited synthetic method.[1]

Materials:

- Diethyl malonate
- 1,2-Dibromoethane
- Potassium carbonate ( $K_2CO_3$ ), finely ground
- Dimethyl sulfoxide (DMSO)
- Tetrabutylammonium bromide ( $Bu_4NBr$ ) - Phase Transfer Catalyst
- Ethyl acetate (EtOAc)
- Water ( $H_2O$ )
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

**Equipment:**

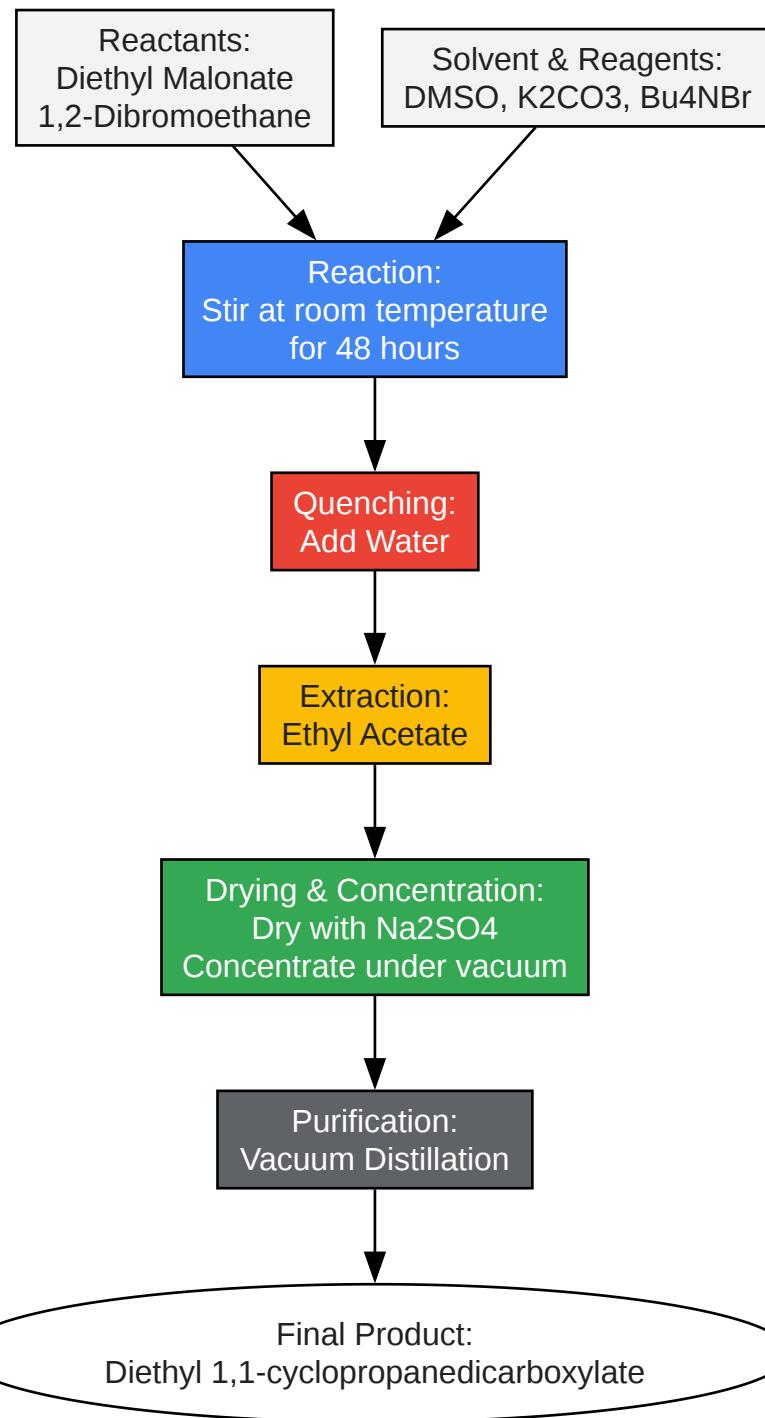
- 5 L four-necked round-bottom flask
- Mechanical stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In the 5 L four-necked round-bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).[1]
- To this solution, add  $\text{K}_2\text{CO}_3$  (1020 g, 7.39 mol) and  $\text{Bu}_4\text{NBr}$  (6.4 g, 19 mmol).[1]
- Stir the reaction mixture vigorously at room temperature for 48 hours.[1]
- Upon completion of the reaction, quench the reaction by adding 2 L of water.[1]
- Extract the aqueous mixture with EtOAc (3 x 1.5 L).[1]
- Combine the organic phases, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.[1]
- The crude product can be purified by fractional distillation under vacuum (94-96 °C at 10 mmHg) to yield **Diethyl 1,1-cyclopropanedicarboxylate** as a clear oil.[1][10]

**Logical Workflow for Synthesis**

## Synthesis Workflow

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Caption: A flowchart illustrating the key steps in the synthesis of **Diethyl 1,1-cyclopropanedicarboxylate**.

# Applications in Drug Development and Organic Synthesis

**Diethyl 1,1-cyclopropanedicarboxylate** is a valuable precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Its cyclopropane ring can undergo ring-opening reactions with nucleophiles, providing access to a range of functionalized products.[\[1\]](#)[\[10\]](#)

## Intermediate in Pharmaceutical Synthesis

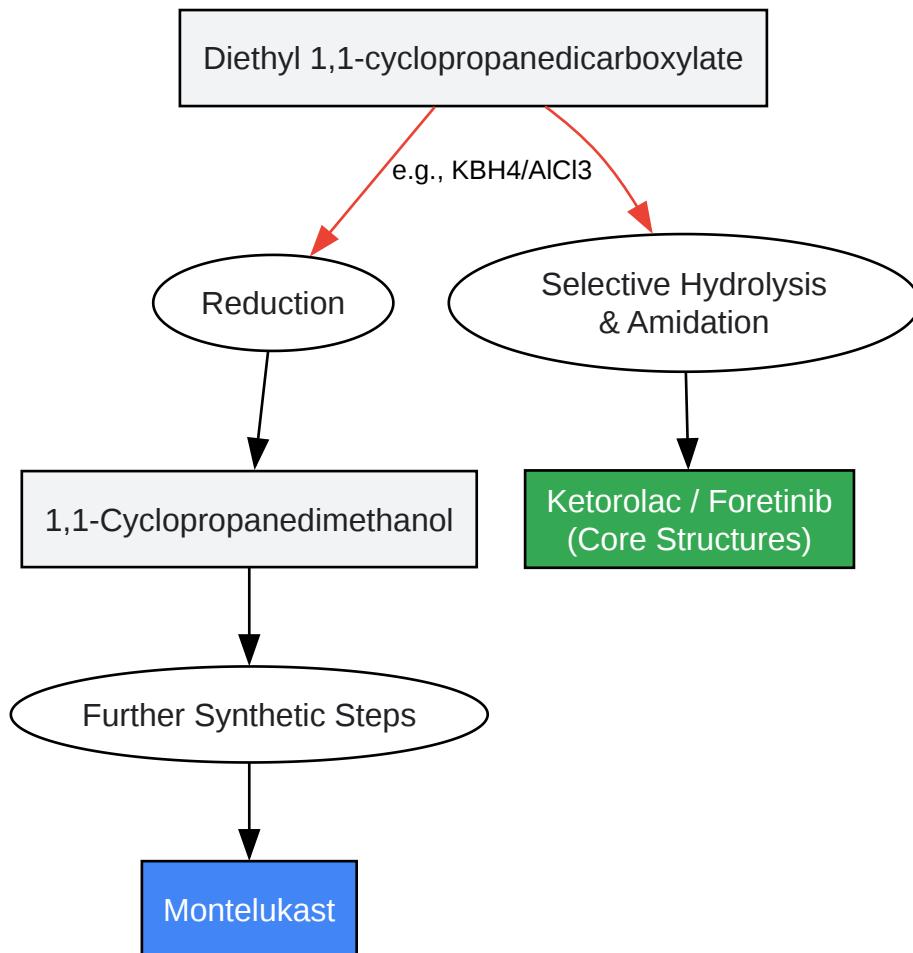
This compound serves as a crucial intermediate in the synthesis of several notable drugs:

- Montelukast: An anti-asthmatic drug. The synthesis of a key side-chain precursor, 1,1-cyclopropanedimethanol, is achieved through the reduction of **Diethyl 1,1-cyclopropanedicarboxylate**.[\[3\]](#)[\[13\]](#)
- Ketorolac: A non-steroidal anti-inflammatory drug (NSAID). **Diethyl 1,1-cyclopropanedicarboxylate** is utilized in the construction of the core structure of this pharmaceutical.[\[3\]](#)
- Foretinib: A tyrosine kinase inhibitor used in cancer therapy. The synthesis involves the selective hydrolysis and amidation of **Diethyl 1,1-cyclopropanedicarboxylate**.[\[13\]](#)

### Signaling Pathway Involvement (Conceptual)

While **Diethyl 1,1-cyclopropanedicarboxylate** itself is not directly involved in signaling pathways, its end-products are. For instance, Montelukast, synthesized from this precursor, is a leukotriene receptor antagonist.

### Pharmaceutical Synthesis Pathway



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Caption: Synthetic utility of **Diethyl 1,1-cyclopropanedicarboxylate** in producing key pharmaceutical agents.

## Safety and Handling

Appropriate safety precautions should be taken when handling **Diethyl 1,1-cyclopropanedicarboxylate**.

Table 3: Safety Information

Hazard	Description	Precautionary Measures	Reference(s)
Irritation	Irritating to eyes, respiratory system, and skin.	Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor.	[9]
Flammability	Combustible liquid.	Keep away from heat and open flames.	[5][10]
Ingestion	Do not ingest. If swallowed, seek immediate medical assistance.	Wash hands thoroughly after handling.	[14]
Storage	Keep in a dry, cool, and well-ventilated place in a tightly closed container.		[14]
Incompatible Materials	Acids, bases, reducing agents, and oxidizing agents.		[14]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[\[14\]](#)

## Conclusion

**Diethyl 1,1-cyclopropanedicarboxylate** is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-established synthesis and versatile reactivity provide a reliable pathway to a variety of important compounds, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this valuable chemical building block.

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